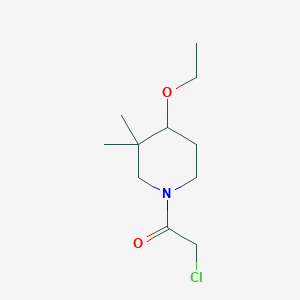![molecular formula C16H19N7O2 B2681377 3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034370-14-2](/img/structure/B2681377.png)
3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide” is a nitrogen-containing heteroaromatic compound . It is part of a new series of compounds synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol . These compounds have been tested for their antiviral and antitumoral activity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Interactions
- Innovative Synthesis Techniques : A study presents an efficient method for synthesizing substituted isoxazolo[5,4-b]pyridine derivatives, showcasing the potential of such compounds in various scientific applications. This synthesis involves catalytic amounts of p-toluenesulfonic acid or iodine, indicating the versatility and reactivity of these chemical structures (Guleli et al., 2019).
Antimicrobial and Antifungal Activities
- Biological Evaluation : Research on the synthesis of novel pyridine and fused pyridine derivatives reveals their potential in antimicrobial and antioxidant activities. This highlights the broad applicability of these compounds in addressing microbial resistance and oxidative stress (Flefel et al., 2018).
Molecular Docking and Pharmacological Potentials
- Molecular Docking Studies : A detailed synthesis and in vitro screening of newly synthesized triazolopyridine derivatives underscore their significance in drug discovery, demonstrating moderate binding energies against target proteins, suggesting their potential as therapeutic agents (Abu-Melha, 2013).
Chemical Structure and Activity Relationship
- Structural Analysis and Applications : The synthesis of heterocycles containing a pyrimido[5,4-e][1,3]-thiazine fragment explores the relationship between chemical structure and biological activity, providing insights into the development of new pharmaceuticals (Brukshtus & Tumkevičius, 2000).
Propiedades
IUPAC Name |
3,5-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-10-15(11(2)25-21-10)16(24)17-9-14-19-18-12-5-6-13(20-23(12)14)22-7-3-4-8-22/h5-6H,3-4,7-9H2,1-2H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOFPXFIALOPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2681298.png)
![1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2681302.png)
![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2681306.png)
![3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2681307.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2681309.png)



![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2681315.png)
